molecular formula C21H15Cl2NO2 B4315588 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide

3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide

Cat. No.: B4315588
M. Wt: 384.3 g/mol
InChI Key: CYLZEHILXWDPKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[2-(phenylacetyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups replacing the chlorine atoms.

    Reduction Reactions: Amines derived from the reduction of the carbonyl group.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives of the phenylacetyl group.

Scientific Research Applications

3,4-Dichloro-N-[2-(phenylacetyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Lacks the phenylacetyl group, making it less complex and potentially less active in certain applications.

    N-Phenylbenzamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    2-(Phenylacetyl)aniline: Lacks the benzamide moiety, which may influence its overall properties and applications.

Uniqueness

3,4-Dichloro-N-[2-(phenylacetyl)phenyl]benzamide is unique due to the presence of both the dichlorobenzamide and phenylacetyl moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dichloro-N-[2-(2-phenylacetyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO2/c22-17-11-10-15(13-18(17)23)21(26)24-19-9-5-4-8-16(19)20(25)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLZEHILXWDPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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